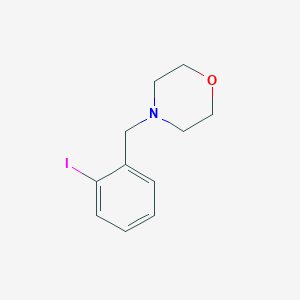

4-(2-碘苄基)吗啉

描述

The compound "4-(2-Iodobenzyl)morpholine" is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and applications are discussed. Morpholine derivatives are of significant interest due to their applications in various fields, including organic synthesis, medicinal chemistry, and materials science. These compounds often feature in the development of pharmaceuticals, nonlinear optical materials, and as ligands in metal complexes with potential biological activity .

Synthesis Analysis

The synthesis of morpholine derivatives can involve various strategies, including the addition of morpholine to other organic compounds, transmetallation methods, and multi-step synthetic routes involving intermediates. For instance, morpholin-4-ium p-aminobenzoate was synthesized by reacting morpholine with 4-aminobenzoic acid . Organoruthenium complexes with morpholine derivatives were prepared from Ag(I)NHC complexes via transmetallation . Asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine was achieved through a regioselective opening of homochiral epichlorohydrin with 4-fluorobenzylamine . Additionally, 4-(2-aminoethyl)morpholine derivatives were synthesized from 4-(2-aminoethyl)morpholine and arylsulfonyl chlorides .

Molecular Structure Analysis

The molecular structures of morpholine derivatives are often elucidated using techniques such as X-ray crystallography, NMR, FTIR spectroscopy, and elemental analysis. For example, the crystal structure of morpholin-4-ium p-aminobenzoate was solved and refined using Direct Methods and full-matrix least-squares technique . The molecular structure of a ruthenium complex was determined by single-crystal X-ray diffraction . The crystal packing of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its morpholinomethyl derivative exhibits various intermolecular interactions .

Chemical Reactions Analysis

Morpholine derivatives can participate in a range of chemical reactions, including binding to DNA, exhibiting cytotoxicity against cancer cells, and serving as intermediates in the synthesis of other compounds. The ruthenium complexes with morpholine derivatives showed in vitro DNA binding and anticancer activity . The synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine as an intermediate of mosapride, a gastroprokinetic agent, demonstrates the utility of these compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as thermal stability, optical properties, and nonlinear optical (NLO) characteristics, are crucial for their applications. The thermal stability and optical properties of morpholin-4-ium p-aminobenzoate suggest its suitability for NLO applications . The energetic properties of 4-halobenzamides were studied to understand the effect of halogen substitution on the amide bond . The semiconductor nature and NLO activities of hybrid polymeric iodoplumbates constructed from morpholine and its derivatives were also investigated .

科学研究应用

增强X射线对比性能

4-(2-碘苄基)吗啉已被用于合成和表征碘化聚酯,用于生物医学成像。合成涉及碘化单体基团,包括改性的乳酸内酯、吗啉-2,5-二酮和己内酯,展示了作为深层组织成像放射不透明生物材料的潜力 (Lex et al., 2020)。

热响应共聚物

包括4-丙烯酰吗啉在内的吗啉功能化均聚物和共聚物已被合成并用于水性热响应测试。这些聚合物在需要温度敏感材料的应用中显示出潜力 (Lessard et al., 2012)。

有机化学中的自由基生成

该化合物已被用于产生captodatively稳定的自由基。在涉及氢原子转移的研究中,4-(2-碘苄基)吗啉衍生物显示出自由基形成的选择性,展示了其在合成有机化学中的实用性 (Wood et al., 2013)。

晶体学中的结构分析

已对4-(2-碘苄基)吗啉衍生物进行了晶体结构研究。例如,对N-(4-甲氧基苯甲酰)-N'-(2-(吗啉-1-基)乙基)硫脲硫氰酸盐化合物的研究提供了关于分子和晶体结构的见解,为晶体学领域做出了贡献 (Yusof & Yamin, 2005)。

制药中间体的合成

已将其用于合成各种制药中间体。例如,利用2-碘苄溴和2-碘苄胺合成1-异吲哚酮衍生物的高产率研究,突显了其在新型制药化合物开发中的重要性 (Marosvölgyi-Haskó等,2011)。

化学合成和生物评价

该化合物已参与合成和生物评价各种化学实体,如4-氯-2-(吗啉-4-羰基)苯基-4'-甲氧基苯酸酯,展示出良好的软体动物杀虫效果 (Duan et al., 2014)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

Morpholine-based compounds have been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

It is known that morpholine-modified ruthenium-based agents have multiple antibacterial mechanisms . They can destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

Morpholine-modified ruthenium-based agents are known to inhibit the secretion of bacterial exotoxins and enhance the activity of many existing antibiotics .

Pharmacokinetics

It is known that the compound has a molecular weight of 30314 g/mol .

Result of Action

Morpholine-modified ruthenium-based agents have been shown to possess excellent bactericidal efficacy and can overcome bacterial resistance .

属性

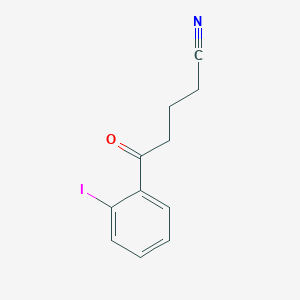

IUPAC Name |

4-[(2-iodophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGDUDGGMFHPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456342 | |

| Record name | 4-(2-Iodobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156333-95-8 | |

| Record name | 4-(2-Iodobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

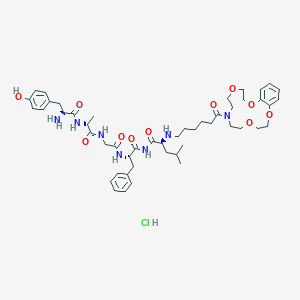

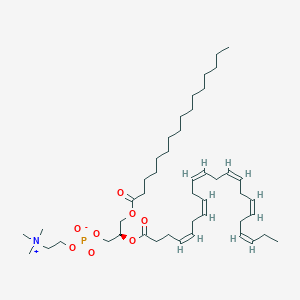

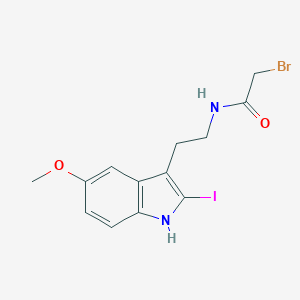

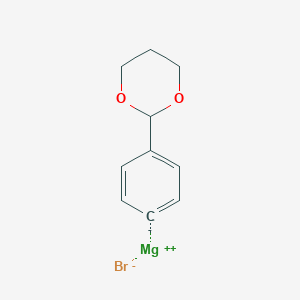

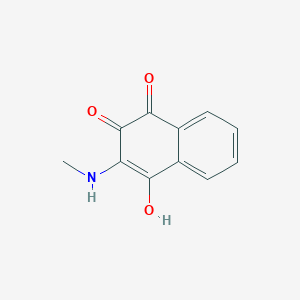

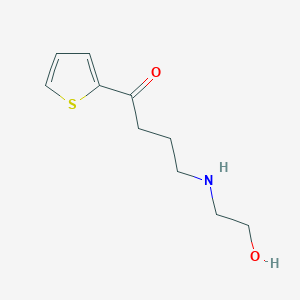

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)